

Introduction: The Strategic Importance of a Chiral Aziridine Building Block

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Compound of Interest

Compound Name: *(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid*

Cat. No.: B1170921

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(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a high-value chiral building block in modern synthetic and medicinal chemistry. Its significance lies in the unique combination of a strained three-membered aziridine ring and a carboxylic acid moiety, all under the stereochemical control of the (R)-configuration at the C2 position. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen, activating the ring for controlled nucleophilic attack while preventing unwanted side reactions.[1]

This strained heterocycle is a versatile precursor for synthesizing a wide array of non-proteinogenic α - and β -amino acids, peptidomimetics, and complex heterocyclic systems that are cornerstones of novel therapeutic agents.[1][2] Given its role as a foundational component, the absolute and unambiguous confirmation of its structure, purity, and stereochemical integrity is not merely a quality control step; it is a prerequisite for the success of any multi-step synthesis that relies upon it.

This guide provides a comprehensive framework for the structural elucidation of **(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid**. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, establishing a self-validating system for structural confirmation.

Molecular Overview & Physicochemical Properties

The first step in any analysis is to understand the fundamental properties of the molecule. This data provides the theoretical basis for the experimental results that will follow.

| Property | Value | Source(s) |
|-------------------|---|-------------------|
| IUPAC Name | (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid | [3] |
| CAS Number | 1286768-92-0 | [3][4][5] |
| Molecular Formula | C ₈ H ₁₃ NO ₄ | [3][5][6] |
| Molecular Weight | 187.19 g/mol | [3][5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity (Typical) | ≥97% | [3][5][6] |
| Storage | Room temperature, under inert atmosphere | [3][5] |

Synthesis Context: Anticipating Analytical Challenges

A robust analytical strategy is informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, byproducts, and isomeric contaminants. The most common routes to N-Boc-aziridine-2-carboxylates involve:

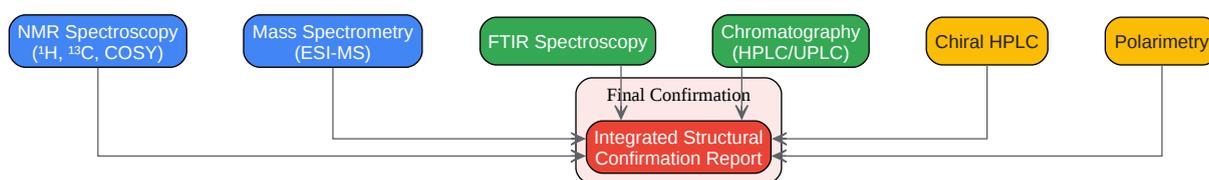
- **Cyclization of Amino Alcohols:** A primary method involves the conversion of a 1,2-amino alcohol precursor (e.g., from L-serine) where the hydroxyl group is transformed into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.[1]
- **Asymmetric Aziridination:** Chiral catalysts can be used to induce the formation of the aziridine ring from α,β -unsaturated esters or aldehydes, often with high enantioselectivity.[7]

Potential Impurities to Consider:

- Starting Materials: Unreacted amino alcohol precursors or their activated intermediates.
- Ring-Opened Products: Due to the high ring strain, the aziridine can react with nucleophiles (including water) present during workup or storage, leading to the corresponding amino alcohol.
- Enantiomeric Impurity: The (S)-enantiomer, if the asymmetric synthesis is not perfectly selective.
- Solvent Residues: Residual solvents from purification steps (e.g., ethyl acetate, hexanes, dichloromethane).

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation. No single technique can provide all the necessary information. The logical workflow for analysis is outlined below.



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Caption: Integrated workflow for the structural analysis of (R)-Boc-aziridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. For this compound, ^1H and ^{13}C NMR are essential.

Causality: The high ring strain and unique electronic environment of the aziridine ring result in a characteristic and predictable set of signals in the NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between the protons on the three-membered ring provide definitive proof of its integrity.

Expected ^1H NMR Spectral Data (400 MHz, CDCl_3)

| Proton Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
|---|---|---------------------|--|--|
| -C(CH ₃) ₃ (Boc group) | ~1.4 - 1.5 | singlet (s) | N/A | A large, sharp singlet integrating to 9 protons is a hallmark of the Boc protecting group. |
| Aziridine CH ₂ (H-3) | ~2.0 - 2.8 | multiplet (m) or dd | J _{gem} \approx 2-4, J _{cis} \approx 6-8, J _{trans} \approx 3-5 | These two protons are diastereotopic. They will appear as distinct signals, often as a doublet of doublets (dd) each. The exact shifts and couplings are highly diagnostic of the aziridine ring structure. Based on similar structures, one proton might appear around δ 2.3-2.8 and the other slightly downfield. ^{[8][9]} |
| Aziridine CH (H-2) | ~2.5 - 3.0 | dd | J _{cis} \approx 6-8, J _{trans} \approx 3-5 | This proton is coupled to the two H-3 protons. Its multiplicity and coupling |

constants must be consistent with the H-3 signals to confirm the ring structure. Its position adjacent to the carboxylic acid will shift it downfield.[9]

-COOH
(Carboxylic Acid)

> 9.0 (variable)

broad singlet (br
s)

N/A

The chemical shift of the acidic proton is highly dependent on concentration and solvent. It is often broad and may exchange with D₂O.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ , ppm) | Notes |
|---|---|---|
| -C(CH ₃) ₃ (Boc group) | ~28.0 - 28.5 | A single, intense signal for the three equivalent methyl carbons of the Boc group. |
| Aziridine CH ₂ (C-3) | ~30.0 - 35.0 | The upfield shift is characteristic of the strained ring carbon. Data from related structures supports this range. [8] |
| Aziridine CH (C-2) | ~34.0 - 40.0 | Also shifted upfield due to ring strain, but slightly downfield of C-3 due to the deshielding effect of the adjacent carboxylic acid.[8] |
| -C(CH ₃) ₃ (Boc group) | ~80.0 - 82.0 | The quaternary carbon of the Boc group. |
| C=O (Boc carbamate) | ~160.0 - 165.0 | The chemical shift for the carbamate carbonyl. |
| C=O (Carboxylic Acid) | ~170.0 - 175.0 | The carboxylic acid carbonyl typically appears further downfield than the carbamate carbonyl. Data from similar compounds shows this carbonyl around 170-173 ppm. [8] |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid.

Causality: ESI allows for the gentle ionization of the molecule, primarily forming the pseudomolecular ions $[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode. The high-resolution mass obtained must match the calculated exact mass of $C_8H_{13}NO_4$ to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Expected Results:

- Mode: ESI-Negative or ESI-Positive
- Calculated Exact Mass: 187.0845
- Observed Ion (Positive Mode): $[M+H]^+ = 188.0917$
- Observed Ion (Negative Mode): $[M-H]^- = 186.0771$
- Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene from the Boc group is a very common and diagnostic fragmentation pathway. Loss of CO_2 (-44 Da) from the carboxylic acid is also expected.

Chiral Analysis

Confirming the enantiomeric purity is critical. The "R" designation is not a trivial detail; it is a core structural feature.

Causality: Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities. Therefore, specialized techniques are required to differentiate them.

Methods:

- Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The molecule is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the (R) and (S) enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
- Optical Rotation (Polarimetry): The (R)-enantiomer will rotate plane-polarized light in a specific direction with a specific magnitude. While less quantitative for purity than chiral

HPLC, it provides a rapid confirmation of the bulk sample's chiral nature. The measured specific rotation should be compared to a literature or reference standard value.

Experimental Protocols

These protocols are designed to be self-validating by including system suitability and control checks.

Protocol 4.1: NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of **(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid** into a clean, dry NMR tube.
- **Solvent Addition:** Add ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated methanol (MeOD). CDCl_3 is preferred for resolving the aziridine protons, but MeOD can be used if solubility is an issue, though the acidic proton will exchange.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Acquisition:** Acquire ^1H , ^{13}C , and 2D COSY spectra on a spectrometer operating at ≥ 400 MHz for ^1H .
- **Validation Check:** Ensure the TMS peak is sharp and at 0.00 ppm. Check the solvent residual peak for correct chemical shift and low intensity. The COSY spectrum must show correlation between the H-2 and H-3 protons, validating their connectivity.

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

- Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure mass accuracy.
- Acquisition (Negative Ion Mode): Infuse the sample solution and acquire data in negative ion mode, scanning a mass range that includes the expected m/z of 186.0771.
- Data Analysis: Determine the m/z of the most intense peak corresponding to $[M-H]^-$. Calculate the mass error in ppm: $[(\text{Observed Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] * 10^6$.
- Validation Check: The mass error must be < 5 ppm for confident assignment of the elemental composition.

Protocol 4.3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

- Column Selection: Choose a suitable chiral column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC). Method development may be required.
- Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shape for the carboxylic acid.
- Sample Preparation: Prepare a standard solution of the sample at ~ 1 mg/mL in the mobile phase.
- Racemic Standard: If available, inject a sample of the racemic (R/S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid to determine the retention times of both enantiomers and confirm baseline separation. This is a critical validation step.
- Analysis: Inject the (R)-enantiomer sample. Integrate the peak areas for both the (R) and any potential (S) enantiomer.
- Calculation: Calculate the enantiomeric excess: $e.e. (\%) = [(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)] * 100$.

- Validation Check: The resolution between the (R) and (S) peaks in the racemic standard should be > 1.5. The e.e. for the sample should meet the required specification (typically >98%).

Conclusion

The structural analysis of **(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid** requires a disciplined, multi-faceted approach. By integrating data from NMR for connectivity, HRMS for elemental composition, and chiral chromatography for stereochemical fidelity, a complete and unambiguous picture of the molecule is formed. The causality-driven methodologies and self-validating protocols outlined in this guide ensure that this critical building block can be used with the highest degree of confidence in demanding research and drug development applications.

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